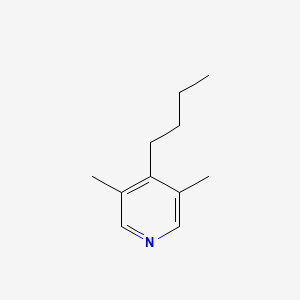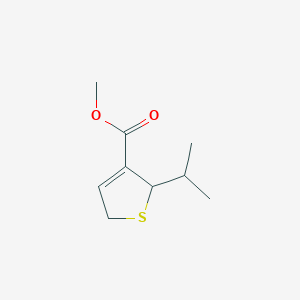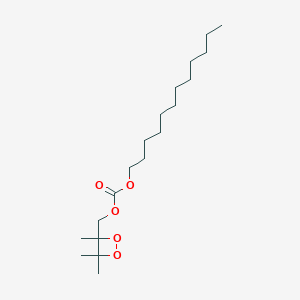
Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester: is a complex organic compound known for its unique structure and properties This compound features a dodecyl chain attached to a carbonic acid ester, which is further linked to a 3,4,4-trimethyl-1,2-dioxetane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves multiple steps:
Formation of the Dioxetane Ring: The dioxetane ring can be synthesized through the reaction of suitable precursors under controlled conditions. For instance, the reaction of a ketone with a peroxide in the presence of a catalyst can yield the dioxetane ring.
Esterification: The dodecyl chain is introduced through an esterification reaction. This involves reacting dodecanol with carbonic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.
Coupling: The final step involves coupling the dioxetane ring with the dodecyl ester. This can be achieved through a nucleophilic substitution reaction where the dioxetane moiety is introduced to the ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The dioxetane ring can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its chemiluminescent properties, which are useful in analytical techniques and sensors.
Biology
In biological research, it can be used as a probe to study oxidative stress and other biochemical processes.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials and coatings that require specific chemical properties.
Mécanisme D'action
The mechanism by which carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester exerts its effects is primarily through its ability to undergo chemiluminescent reactions. The dioxetane ring, upon decomposition, releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid, dodecyl methyl ester
- Carbonic acid, dodecyl ethyl ester
- Carbonic acid, dodecyl propyl ester
Uniqueness
What sets carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester apart is the presence of the dioxetane ring, which imparts unique chemiluminescent properties not found in the other similar compounds. This makes it particularly valuable in applications requiring light emission, such as in sensors and imaging technologies.
Propriétés
Numéro CAS |
109123-67-3 |
|---|---|
Formule moléculaire |
C19H36O5 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
dodecyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C19H36O5/c1-5-6-7-8-9-10-11-12-13-14-15-21-17(20)22-16-19(4)18(2,3)23-24-19/h5-16H2,1-4H3 |
Clé InChI |
DFFWXYPOSUQSMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)OCC1(C(OO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
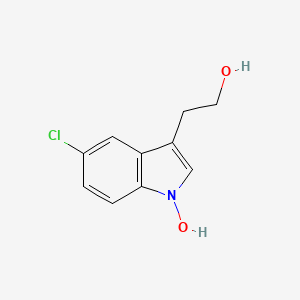
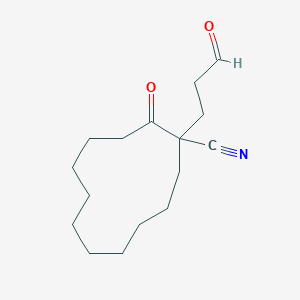
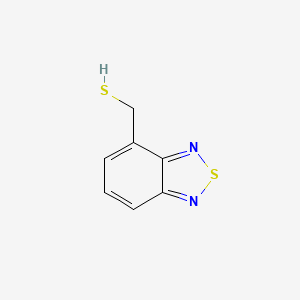
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
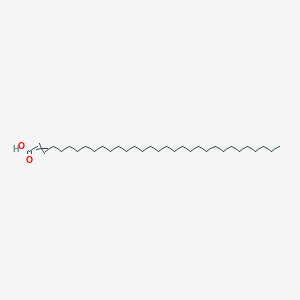

![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
